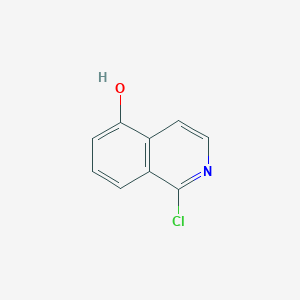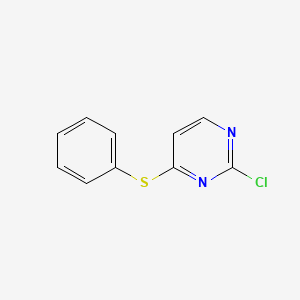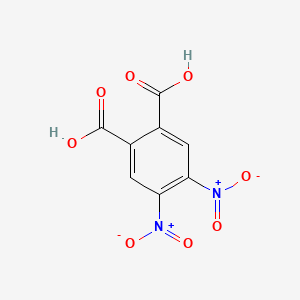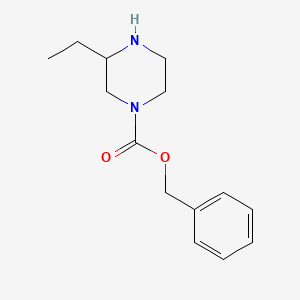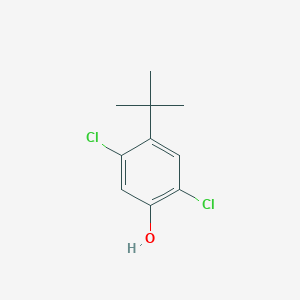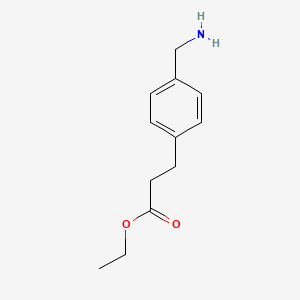
3-Hydroxy-5-pentylcyclohex-2-enone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ultrasound in Synthesis
One of the scientific applications of compounds similar to 3-Hydroxy-5-pentylcyclohex-2-enone is in the field of ultrasound-assisted synthesis. For instance, a study demonstrated the one-pot synthesis of 3-Hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives using ultrasound. This method offers high yields, reduced reaction times, and milder conditions, making it an environmentally friendly approach with a simple work-up procedure (Song et al., 2015).
Synthesis of Diarylcyclohex-2-enones
Another application lies in the synthesis of 3,5-diarylcyclohex-2-enones, which are created through a process involving the addition of pentane-2,4-dione to chalcones. This methodology provides a new route for synthesizing these compounds, which are essential in various chemical reactions and could have potential applications in pharmaceuticals and material sciences (Gezegen & Ceylan, 2015).
Molecular Docking and Anticancer Properties
A notable application is in the area of molecular docking and cancer research. A study focusing on the crystal structure of a biscyclohexane diol derivative (similar to this compound) suggested its potential as an anticancer agent. Molecular docking studies with focal adhesion kinase (FAK) domain highlighted its potential in medicine, particularly for its biological activities and potential pharmaceutical applications (Kokila, Kiran, & Ramakrishna, 2017).
Asymmetric Syntheses
In the field of asymmetric synthesis, this compound-related compounds have been used for stereoselective conjugate additions. This is crucial for the production of chiral molecules, which are widely used in the development of new drugs and other chemical products (Schultz & Harrington, 1991).
Environmental Impact Studies
Compounds related to this compound are also studied in environmental science. For example, the atmospheric chemistry of ketones like 2-pentanone and 2-heptanone (structurally related to this compound) has been investigated to understand their impact on urban and regional photochemical air pollution (Atkinson, Tuazon, & Aschmann, 2000).
Enantioselective Synthesis
A significant application is in the field of enantioselective synthesis, where researchers developed a novel path to enantiomerically enriched 5-hydroxycyclohex-2-enones, crucial for creating versatile chiral building blocks (Honda & Endo, 2001).
Propriétés
IUPAC Name |
3-hydroxy-5-pentylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHXMWWKQZREOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC(=CC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612163 | |
| Record name | 3-Hydroxy-5-pentylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58016-29-8 | |
| Record name | 3-Hydroxy-5-pentylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


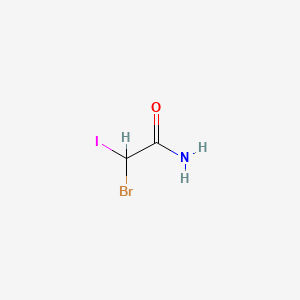
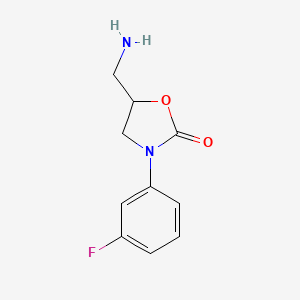
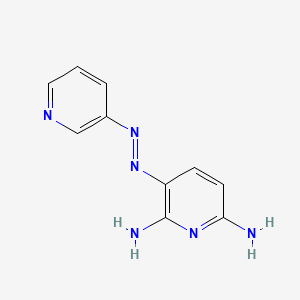

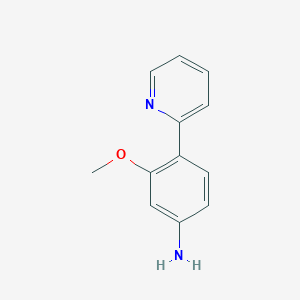
![6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1628814.png)
